
5-Benzamidophenanthridin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzamidophenanthridin-5-ium chloride: is a heterocyclic aromatic compound that features a phenanthridine core structure. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamidophenanthridin-5-ium chloride typically involves the condensation of benzaldehyde with aniline, followed by cyclization and subsequent chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts such as zinc chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization from hydrochloric acid solutions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzamidophenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenanthridines, quinones, and dihydrophenanthridines .
Scientific Research Applications
Chemistry: 5-Benzamidophenanthridin-5-ium chloride is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator, which can be useful in the development of fluorescent probes and anticancer agents .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the design of drugs with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Benzamidophenanthridin-5-ium chloride involves its interaction with biological macromolecules such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Phenanthridine: The parent compound of 5-Benzamidophenanthridin-5-ium chloride, known for its DNA-binding properties.
Benzo[c]phenanthridine: A structurally similar compound with notable biological activities, including antimicrobial and anticancer effects.
Phenothiazinium Dyes: Compounds like methylene blue, which share similar aromatic structures and are used in various biological and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and broadens its range of applications in medicinal chemistry and materials science .
Properties
CAS No. |
62764-33-4 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-phenanthridin-5-ium-5-ylbenzamide;chloride |
InChI |
InChI=1S/C20H14N2O.ClH/c23-20(15-8-2-1-3-9-15)21-22-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)22;/h1-14H;1H |
InChI Key |
OQTFFQLWCBKJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)


![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)



![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)


![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
